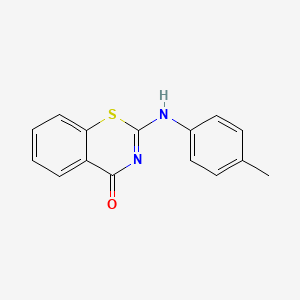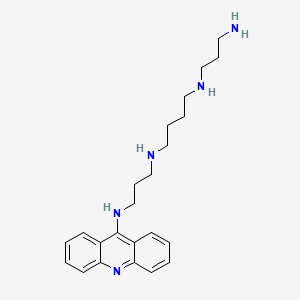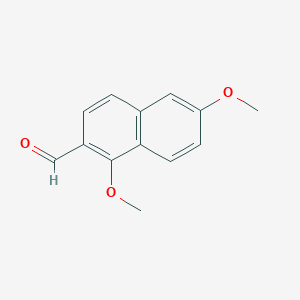
2-Naphthalenecarboxaldehyde, 1,6-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxaldehyde, 1,6-dimethoxy- is an organic compound with the molecular formula C13H12O3 It is a derivative of naphthalene, characterized by the presence of two methoxy groups at the 1 and 6 positions and an aldehyde group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxaldehyde, 1,6-dimethoxy- typically involves the methoxylation of naphthalene derivatives followed by formylation. One common method includes the use of dimethoxybenzene as a starting material, which undergoes Friedel-Crafts acylation to introduce the aldehyde group. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthalenecarboxaldehyde, 1,6-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: 2-Naphthalenecarboxylic acid, 1,6-dimethoxy-.
Reduction: 2-Naphthalenemethanol, 1,6-dimethoxy-.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Applications De Recherche Scientifique
2-Naphthalenecarboxaldehyde, 1,6-dimethoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxaldehyde, 1,6-dimethoxy- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The methoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthalenecarboxaldehyde: Lacks the methoxy groups, making it less lipophilic.
1-Naphthalenecarboxaldehyde, 2-methoxy-: Contains only one methoxy group, resulting in different chemical properties.
2-Naphthalenecarboxaldehyde, 1,4-dimethoxy-3-methyl-: Contains an additional methyl group, altering its reactivity and applications.
Uniqueness
2-Naphthalenecarboxaldehyde, 1,6-dimethoxy- is unique due to the presence of two methoxy groups at specific positions, which significantly influence its chemical reactivity and potential applications. This structural feature distinguishes it from other naphthalene derivatives and contributes to its versatility in various fields of research and industry.
Propriétés
Numéro CAS |
111258-04-9 |
|---|---|
Formule moléculaire |
C13H12O3 |
Poids moléculaire |
216.23 g/mol |
Nom IUPAC |
1,6-dimethoxynaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C13H12O3/c1-15-11-5-6-12-9(7-11)3-4-10(8-14)13(12)16-2/h3-8H,1-2H3 |
Clé InChI |
QNXLAVGMKCFRQK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=C(C=C2)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



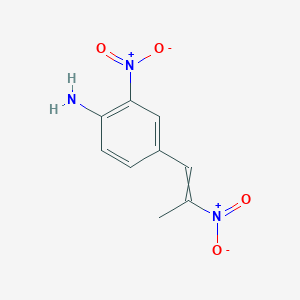

![3-diazo-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,4,7-trione](/img/structure/B14333755.png)
![1-(4-Methylphenyl)-3-(pyrido[2,1-a]isoindol-6-yl)pyrrolidine-2,5-dione](/img/structure/B14333759.png)
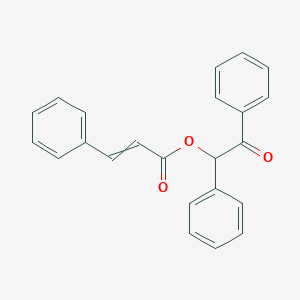
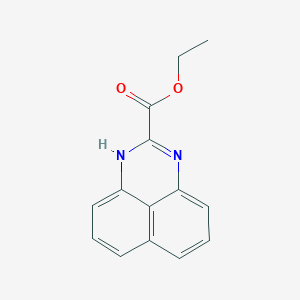
![N,N'-[Carbonylbis(6-methoxy-3,1-phenylene)]diacetamide](/img/structure/B14333768.png)
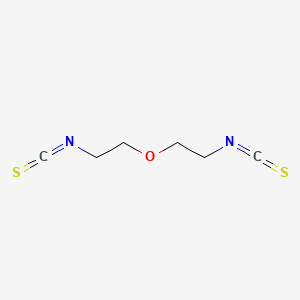
![[2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane)](/img/structure/B14333774.png)

